Iodocyclopentane

概要

説明

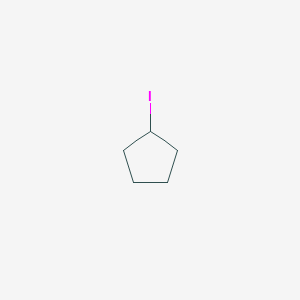

Iodocyclopentane (cyclopentyl iodide, CAS 1556-18-9) is a cyclic alkyl iodide with the molecular formula C₅H₉I and a molecular weight of 196.03 g/mol . It is a dense liquid (1.695 g/mL at 25°C) commonly used in organic synthesis for alkylation reactions, catalytic cross-couplings, and protein modifications . Its synthesis typically involves halogenation of cyclopentane (93% yield) or ring-opening of 1,2-epoxycyclopentane (90% yield) . Due to its utility in forming carbon-carbon and carbon-heteroatom bonds, it is regulated as a precursor in certain jurisdictions (e.g., China) alongside other cycloalkyl halides .

準備方法

Synthetic Routes and Reaction Conditions: Iodocyclopentane can be synthesized through the iodination of cyclopentane. One common method involves the reaction of cyclopentanol with hydroiodic acid (HI) in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C}_5\text{H}_9\text{OH} + \text{HI} \rightarrow \text{C}_5\text{H}_9\text{I} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound can be produced by the halogen exchange reaction, where cyclopentyl chloride reacts with sodium iodide in acetone

化学反応の分析

Elimination Reactions

Iodocyclopentane undergoes β-elimination under basic conditions to form cyclopentene. The reaction follows an E2 mechanism , where a strong base abstracts a β-hydrogen, resulting in simultaneous C-I and C-H bond cleavage.

| Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DBN | THF | 25°C | 88 | |

| KOtBu | DMSO | 60°C | 72 |

Key Findings :

- Steric hindrance from the cyclopentane ring slows elimination compared to linear alkyl iodides.

- Product stereochemistry favors trans-alkenes due to anti-periplanar geometry requirements .

Nucleophilic Substitution (SN1/SN2)

The C-I bond undergoes substitution with nucleophiles, but reaction pathways depend on solvent polarity and steric factors.

SN2 Mechanism

In polar aprotic solvents (e.g., DMF):Example : Reaction with ethoxide yields cyclopentyl ethyl ether (65% yield, 50°C) .

SN1 Mechanism

In polar protic solvents (e.g., H₂O/EtOH):Limitations :

- Cyclopentyl carbocation ([C₅H₉⁺]) is less stable than cyclohexyl analogs, leading to slower SN1 rates .

Cyclization Reactions

This compound participates in iodolactonization and titanium-mediated cyclizations:

Iodolactonization

In the presence of iodine and carboxylic acids, it forms γ-lactones via electrophilic addition:Conditions :

Titanium-Enolate Cyclization

With Ti(Oi-Pr)₄ and CuO, this compound forms bicyclic structures:Key Insight :

Radical Reactions

This compound generates cyclopentyl radicals under UV light or via halogen-atom transfer (XAT):

Photodissociation Dynamics

- UV irradiation cleaves the C-I bond (λ = 266 nm), producing cyclopentyl radicals.

- Axial and equatorial conformers exhibit distinct dynamics:

Radical Cycloadditions

With diazonium salts (ArN₂⁺), Cs₂CO₃ promotes C–N bond formation:Conditions :

Comparative Reactivity

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| E2 Elimination (DBN) | 2.3 × 10⁻³ | 85 |

| SN2 (EtOH) | 1.1 × 10⁻⁵ | 92 |

| Radical XAT (Cs₂CO₃) | 4.7 × 10⁻² | 68 |

Trends :

科学的研究の応用

Iodocyclopentane is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its reactivity and ability to introduce cyclopentyl groups into target molecules.

Material Science: this compound is employed in the synthesis of polymers and other materials with specific properties.

作用機序

The mechanism of action of iodocyclopentane in chemical reactions typically involves the cleavage of the carbon-iodine bond, which is facilitated by the relatively weak bond strength of the carbon-iodine bond compared to other carbon-halogen bonds. This makes this compound a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and reagents used.

類似化合物との比較

Physical and Chemical Properties

| Property | Iodocyclopentane | Chlorocyclopentane | Bromocyclopentane | Iodocyclohexane |

|---|---|---|---|---|

| Molecular Weight | 196.03 g/mol | 104.58 g/mol | 149.03 g/mol | 210.07 g/mol |

| Density | 1.695 g/mL | ~1.00 g/mL* | ~1.45 g/mL* | ~1.65 g/mL* |

| Reactivity | High (weak C-I bond) | Moderate (C-Cl bond) | Moderate (C-Br bond) | High (C-I bond) |

| Regulatory Status | Controlled precursor | Controlled precursor | Controlled precursor | Varies by region |

Key Observations :

- Halogen Size and Bond Strength : The weaker C-I bond in this compound enhances its reactivity in nucleophilic substitutions compared to chloro- and bromocyclopentane .

- Steric Effects : Cyclopentane’s smaller ring size (vs. cyclohexane) reduces steric hindrance, favoring reactions requiring conformational flexibility .

Reactivity in Catalytic Reactions

Nickel-Catalyzed Cross-Couplings:

- This compound reacts efficiently in Ni-catalyzed alkyl-silylation of acrylonitrile, yielding regioisomerically pure products (up to 89% ) . Comparatively, alkyl bromides under similar conditions exhibit lower reactivity, requiring optimized catalysts .

- In enantioselective reductive domino alkylation, this compound achieved 15–75% yields and 76–92% enantiomeric excess (ee), outperforming bromocyclopentane in stereochemical control .

Transition-Metal-Free C–N Bond Formation:

- This compound couples with diazonium salts under basic conditions (Cs₂CO₃/K₂CO₃) to form C(sp³)–N bonds in high yields . This contrasts with less efficient reactions using chlorides or bromides, which require stronger catalysts.

Comparison with Acyclic Alkyl Iodides

| Parameter | This compound | 1-Iodobutane | 2-Iodopropane |

|---|---|---|---|

| Reaction Yield | 75% (Ni catalysis) | 40–60%* | 50–70%* |

| Steric Demand | Moderate (cyclic) | Low (linear) | Moderate (branched) |

| Stereoselectivity | High (up to 92% ee) | Low to moderate | Moderate |

*Inferred from ; exact yields depend on substrate and conditions.

Key Insight : Cyclic iodides like this compound offer superior stereoselectivity in asymmetric catalysis compared to acyclic analogs, likely due to constrained conformations .

生物活性

Iodocyclopentane, a halogenated cyclic compound with the molecular formula CHI, is primarily recognized for its role in organic synthesis and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its five-membered ring structure with an iodine substituent. This unique configuration influences its reactivity and potential applications in medicinal chemistry. The compound can be synthesized through various methods, typically involving the reaction of cyclopentene with iodine under controlled conditions to yield this compound as a key intermediate for further reactions.

Biological Activity

Pharmacological Potential

Research into the biological activity of this compound has highlighted its potential as a pharmacological agent. Its structural similarity to other halogenated compounds suggests possible interactions with biological targets, particularly in the realm of infectious diseases.

-

Antimalarial Activity :

- A study assessed the activity of this compound analogues against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this compound exhibited significant inhibitory effects on both chloroquine-sensitive (3D7) and resistant (Dd2) strains, with IC values below 500 nM. The selectivity index (SI) for these compounds was greater than 100, indicating a favorable therapeutic profile .

- Mechanism of Action :

Table 1: Biological Profiles of this compound Analogues

| Compound | IC (nM) | Selectivity Index (SI) | Target Pathogen |

|---|---|---|---|

| 8 | 32 | >100 | P. falciparum 3D7 |

| 33 | 64 | >100 | P. falciparum Dd2 |

| 39 | 52 | >100 | P. berghei |

The data indicates that certain this compound derivatives are not only potent against malaria but also exhibit minimal toxicity towards human cells, making them promising candidates for further development .

Electrochemical Studies

This compound has also been studied in electrochemical contexts, where it serves as a model compound for understanding nucleophilic and electrophilic interactions in biological systems. These studies provide insights into its reactivity and potential as a building block for more complex molecules used in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for iodocyclopentane, and how can purity and structural identity be validated?

- Methodology : The two primary synthesis routes involve reacting cyclopentane or 1,2-epoxycyclopentane with iodine under controlled conditions, yielding ~90-93% efficiency . To validate purity, use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For new derivatives, provide full characterization data (e.g., melting points, elemental analysis) in the main text, with extended datasets in supplementary materials .

Q. Which spectroscopic techniques effectively distinguish axial vs. equatorial conformers of this compound?

- Methodology : Resonance Raman spectroscopy is critical for probing short-time photodissociation dynamics, with axial and equatorial conformers showing distinct vibrational modes (e.g., axial v12 at 1094 cm⁻¹ vs. equatorial v11 at 1190 cm⁻¹). Pair this with density functional theory (DFT) calculations to assign vibrational signatures and validate conformer-specific bond-length changes .

Q. How should researchers design experiments to compare this compound’s reactivity with analogous cycloalkanes like iodocyclohexane?

- Methodology : Use kinetic studies (e.g., reaction rates with silver perchlorate ) and photofragment time-of-flight spectroscopy to compare energy partitioning in photodissociation products. Control variables such as solvent polarity and temperature to isolate steric and electronic effects .

Advanced Research Questions

Q. What methodologies resolve discrepancies between computational models and experimental data in predicting this compound’s vibrational modes?

- Methodology : Discrepancies in modes like axial v13 (1034 cm⁻¹) and equatorial v12 (1110 cm⁻¹) suggest limitations in CIS (Configuration Interaction Singles) calculations. Cross-validate using higher-level DT-RPA (Damped Response Polarization Propagator Approximation) methods and experimental resonance Raman intensity analysis. Incorporate anharmonic corrections to improve agreement .

Q. How can researchers address contradictions in energy partitioning between axial and equatorial conformers during A-band photodissociation?

- Methodology : The equatorial conformer produces cyclopentyl radicals with less internal excitation than the axial form, contrasting with iodocyclohexane trends . To resolve this, employ mode-specific pump–probe experiments and velocity-map imaging to track fragment trajectories. Compare results with iodocyclohexane’s dynamics to identify ring-size-dependent steric effects.

Q. What experimental approaches validate the Franck–Condon region C–I bond-length changes in this compound’s photodissociation?

- Methodology : Use ultrafast transient absorption spectroscopy to monitor bond cleavage in real-time (10–100 fs timescales). Correlate observed dynamics with ab initio potential energy surfaces to map bond-length changes. Contrast with iodocyclohexane’s photodissociation to assess cyclic vs. acyclic system behavior .

Q. How do steric and electronic factors influence this compound’s reaction mechanisms with transition-metal catalysts?

- Methodology : Investigate Sonogashira coupling or Heck reactions using this compound as a substrate. Compare reaction yields and stereoselectivity with non-cyclic iodoalkanes. Use X-ray crystallography to analyze metal-iodide intermediates and DFT to model transition states .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s conformational stability in solution vs. gas phase?

- Methodology : Perform temperature-dependent NMR studies to assess solution-phase equilibria. For gas-phase analysis, use rotational spectroscopy or electron diffraction. Apply the Eyring equation to calculate thermodynamic parameters (ΔH‡, ΔS‡) and compare with computational Gibbs free energy profiles .

Q. What statistical frameworks are appropriate for comparing this compound’s reaction kinetics across different solvent systems?

- Methodology : Use multivariate regression to isolate solvent polarity, viscosity, and dielectric constant effects. Apply the Kamlet-Taft or Abraham linear solvation energy relationships (LSERs) to model rate constants. Validate with Arrhenius plots under controlled conditions .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Methodology : Publish detailed experimental protocols, including catalyst purity, reaction stoichiometry, and purification steps. Use standardized reporting templates (e.g., Beilstein Journal guidelines ). Share raw spectral data and computational input files in open-access repositories.

Q. What ethical guidelines apply when extrapolating this compound’s photodissociation data to toxicological studies?

特性

IUPAC Name |

iodocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEBAZIVZVIQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061775 | |

| Record name | Cyclopentane, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-18-9 | |

| Record name | Iodocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodocyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane, iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。